molecular formula C25H20ClFN2O4S B2665068 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 866808-61-9

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2665068
CAS No.: 866808-61-9
M. Wt: 498.95
InChI Key: IBGVXTCUGSJODB-UHFFFAOYSA-N
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Description

This compound belongs to a class of quinolin-4-one derivatives functionalized with benzenesulfonyl and acetamide groups. Its structure features a 4-chlorobenzenesulfonyl moiety at position 3 of the quinolinone core, a 6-fluoro substituent on the quinoline ring, and an N-(4-ethylphenyl)acetamide side chain. The compound’s synthesis likely involves sulfonylation, fluorination, and amidation steps, paralleling methods for analogous molecules described in patents and synthetic studies .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-8-19(9-4-16)28-24(30)15-29-14-23(25(31)21-13-18(27)7-12-22(21)29)34(32,33)20-10-5-17(26)6-11-20/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVXTCUGSJODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide formation: The final step involves the reaction of the intermediate with 4-ethylphenylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core and the chlorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Position 6 Substituents

  • Fluoro (Target) vs. This substitution may improve solubility or target binding precision.

Position 3 Substituents

  • 4-Chlorobenzenesulfonyl (Target) vs. Benzenesulfonyl (Analogue): The 4-chloro group on the benzenesulfonyl moiety introduces electron-withdrawing effects, which may stabilize the sulfonyl group and influence binding interactions compared to the non-chlorinated analogue .

Acetamide N-Substituents

  • 4-Ethylphenyl (Target) vs.

Implications for Pharmacological Activity

While explicit biological data are unavailable, structural trends suggest:

Fluoro vs. Alkyl at Position 6 : Fluorine’s electronegativity may enhance interactions with polar residues in enzymatic active sites, whereas alkyl groups could favor hydrophobic pockets.

Chlorobenzenesulfonyl vs. Plain Benzenesulfonyl : The chlorine atom may improve metabolic stability by resisting oxidative degradation .

Ethylphenyl Acetamide : The ethyl group could prolong half-life by reducing first-pass metabolism compared to methyl or chlorophenyl groups .

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its structure features a quinoline core with various substituents, including a chlorobenzenesulfonyl group and a fluorine atom, which contribute to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Molecular Characteristics

  • Molecular Formula : C25H20ClFN2O4S
  • Molecular Weight : 498.95 g/mol
  • IUPAC Name : this compound

Structural Features

The compound's unique structure includes:

  • A quinoline core , which is a common motif in many bioactive compounds.
  • A chlorobenzenesulfonyl group , enhancing its reactivity and biological profile.
  • A fluorine atom , which may influence its pharmacokinetic properties.

Research indicates that this compound interacts with specific biological targets, potentially modulating their activity. The mechanisms are thought to include:

  • Enzyme Inhibition : The compound may inhibit enzymes by occupying active sites or altering receptor signaling pathways.
  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

ApplicationDescription
Antimicrobial Potential effectiveness against bacterial infections, similar to fluoroquinolones .
Anticancer Possible activity in inhibiting cancer cell proliferation through DNA interaction.
Anti-inflammatory May reduce inflammation via modulation of specific pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • In a study evaluating fluoroquinolone derivatives, compounds similar to this quinoline derivative demonstrated significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Another investigation highlighted the anticancer potential of quinoline derivatives, noting their ability to induce apoptosis in cancer cell lines through DNA damage mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar molecules:

Compound NameStructural FeaturesUnique Aspects
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamideBenzenesulfonyl groupDifferent electronic properties due to methoxy substitution
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamideContains chloro and fluorine substituentEnhanced reactivity due to halogen presence
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamideSimilar sulfonyl group but different aromatic aminePotentially different biological activity due to methoxy group

The unique combination of functional groups in This compound enhances its binding affinity and selectivity toward biological targets compared to these analogs.

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